molecular formula C17H16BrN3O4 B2945071 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide CAS No. 892284-65-0

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide

Cat. No. B2945071
CAS RN: 892284-65-0
M. Wt: 406.236
InChI Key: RTZWLKGPIXWXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide, also known as BDF-9198, is a compound that has shown potential in scientific research applications.

Scientific Research Applications

Inhibitory Activity Against Tyrosine Kinases

Compounds similar to 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide have been investigated for their potential as irreversible inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2). These enzymes are critical in signaling pathways that control cell division and survival. Inhibitors that target these pathways can offer therapeutic strategies for treating cancers characterized by over-expression of these receptors. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives with Michael acceptors have shown enhanced biological properties and significant oral antitumor activity in experimental models (Tsou et al., 2001).

Synthesis and Structural Analysis

Research also focuses on the synthesis, crystal structure, and vibrational properties of related quinazoline derivatives. For example, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been documented, including detailed structural analysis using various spectroscopic techniques and molecular modeling. These studies provide essential insights into the molecular configurations and properties that could influence biological activity and interaction with biological targets (Sun et al., 2021).

Antimicrobial and Antifungal Applications

Quinazoline derivatives are explored for their antimicrobial and antifungal activities. By modifying the quinazoline scaffold, researchers aim to develop new compounds that could serve as effective treatments against various microbial and fungal infections. For instance, studies have shown that certain 3-alkylquinazolin-4-one derivatives exhibit good antifungal activity, suggesting a potential for these compounds in developing new antimicrobial agents (Ouyang et al., 2006).

Potential Anticancer Agents

The synthesis and biological evaluation of quinazoline and quinoxaline derivatives have been conducted to identify potential anticancer agents. Some compounds have been tested using the National Cancer Institute's antitumor screening protocol, highlighting the importance of quinazoline derivatives in the search for new anticancer therapies. These studies aim to discover compounds with significant activity against various cancer cell lines, offering a pathway to developing novel therapeutic agents (Noolvi et al., 2011).

properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4/c18-11-5-6-14-13(9-11)16(23)21(17(24)20-14)7-1-4-15(22)19-10-12-3-2-8-25-12/h2-3,5-6,8-9H,1,4,7,10H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZWLKGPIXWXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide

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